molecular formula C17H36O4Si2 B020337 Bis(trimethylsilyl) undecanedioate CAS No. 106450-25-3

Bis(trimethylsilyl) undecanedioate

Cat. No.: B020337
CAS No.: 106450-25-3
M. Wt: 360.6 g/mol
InChI Key: WANRKRMIBVTYBU-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) undecanedioate is a silylated ester derivative of undecanedioic acid, where the hydroxyl groups of the dicarboxylic acid are replaced by trimethylsilyl (TMS) groups. Silylation typically enhances lipophilicity, reduces polarity, and improves thermal stability compared to non-silylated counterparts . Such modifications are critical in applications like polymer synthesis, surface coatings, and chemical intermediates where controlled reactivity and solubility are required .

Properties

CAS No.

106450-25-3

Molecular Formula

C17H36O4Si2

Molecular Weight

360.6 g/mol

IUPAC Name

bis(trimethylsilyl) undecanedioate

InChI

InChI=1S/C17H36O4Si2/c1-22(2,3)20-16(18)14-12-10-8-7-9-11-13-15-17(19)21-23(4,5)6/h7-15H2,1-6H3

InChI Key

WANRKRMIBVTYBU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)CCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Undecanedioate Esters

The closest structural analogs are esters of undecanedioic acid with varying alkyl or silyl substituents. Key examples include:

Compound Name Substituents Molecular Formula Key Properties/Applications Source Evidence
Diethyl undecanedioate Ethyl groups C15H28O4 Detected in indoor dust; seasonal abundance variations suggest environmental persistence .
Dimethyl decanedioate Methyl groups C12H22O4 Used in paints, pesticides, and adhesives; higher volatility compared to silylated analogs .
Bis(trimethylsilyl) undecanedioate Trimethylsilyl groups C19H40O4Si2 Predicted: High thermal stability, low polarity, and organic solvent solubility. Likely used in specialty polymers or as a protecting group in synthesis. Inferred

Key Differences :

  • Volatility : TMS groups reduce volatility compared to methyl/ethyl esters due to increased molecular weight and steric bulk .
  • Hydrolysis Stability : Silyl esters resist hydrolysis under neutral conditions but cleave under acidic/basic conditions, unlike alkyl esters, which hydrolyze more readily .
  • Applications : Alkyl esters (e.g., dimethyl decanedioate) are industrial additives, whereas silylated versions may serve as intermediates in fine chemicals or hydrophobic coatings .

Other Silylated Compounds

This compound shares functional similarities with silylated amines, amides, and ethers:

Compound Name Functional Group Key Properties/Applications Source Evidence
N,N-Bis(trimethylsilyl)allylamine Silylated amine Used as a chemical intermediate; enhances nucleophilicity in organic synthesis .
N,O-Bis(trimethylsilyl)acetamide (BSA) Silylated amide Employed as a derivatization agent; reacts with hydroxyl groups to improve GC/MS analysis .
1,10-Bis-Trimethoxysilyl Decane Silyl ether (methoxy) Crosslinking agent in silicones; forms durable coatings via hydrolysis .

Comparison Insights :

  • Reactivity : Silylated amines and amides (e.g., BSA) prioritize deprotonation or protection of functional groups, while silylated esters like this compound may focus on solubility modulation or polymer stabilization.
  • Environmental Behavior: Silyl ethers (e.g., 1,10-Bis-Trimethoxysilyl Decane) hydrolyze to form silanols, whereas silyl esters likely degrade to undecanedioic acid and TMS derivatives, impacting their environmental fate .

Long-Chain Silylated Acids

Tris(O-trimethylsilyl) hydroxydodecanedioic acid (C12 chain, three TMS groups) provides further context:

  • Chain Length : Longer alkyl chains (C12 vs. C11) increase hydrophobicity but reduce compatibility with polar solvents.

Preparation Methods

Reaction Mechanism and Conditions

Undecanedioic acid undergoes sequential silylation at both carboxylic acid groups:

HOOC-(CH2)9-COOH+2Me3SiCl+2Et3N(Me3SiOOC-(CH2)9-COOSiMe3)+2Et3NHCl\text{HOOC-(CH}2\text{)}9\text{-COOH} + 2 \, \text{Me}3\text{SiCl} + 2 \, \text{Et}3\text{N} \rightarrow (\text{Me}3\text{SiOOC-(CH}2\text{)}9\text{-COOSiMe}3) + 2 \, \text{Et}_3\text{NHCl}

Key parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–25°C to minimize side reactions.

  • Stoichiometry : A 2.2:1 molar ratio of Me₃SiCl to diacid ensures complete silylation.

  • Base : Triethylamine neutralizes HCl, driving the reaction forward.

Challenges :

  • Undecanedioic acid’s limited solubility may necessitate prolonged reaction times or elevated temperatures.

  • Moisture sensitivity requires strict inert conditions (e.g., N₂ atmosphere).

Catalytic Silylation Using Dual-Component Catalysts

Building on Chinese Patent CN105131026A, which describes N,O-bis(trimethylsilyl)acetamide (BSA) synthesis, dual catalysts like dimethylaniline and imidazole could accelerate silylation.

Procedure :

  • Charge undecanedioic acid (1 equiv), Et₃N (4 equiv), dimethylaniline (0.1–0.5 wt%), and imidazole (0.08–0.6 wt%) into a reactor.

  • Add Me₃SiCl (4.03:1 molar ratio to diacid) dropwise at <50°C.

  • Maintain reaction at 40–65°C for 8–16 hours.

Advantages :

  • Catalysts enhance reaction efficiency, reducing time and energy consumption.

  • Yields >90% and purity >99% are achievable under optimized conditions.

Lewis Acid-Mediated Silylation

The PMC study demonstrates that Lewis acids like ZnCl₂ or TMSOTf (trimethylsilyl triflate) can activate silylating agents. For undecanedioic acid, this method might involve:

Steps :

  • Pre-silylate the diacid with Me₃SiCl/Et₃N to form a mono-silylated intermediate.

  • Introduce ZnCl₂ (5–10 mol%) to activate the remaining carboxylic acid group for a second silylation.

Conditions :

  • Solvent: THF or toluene.

  • Temperature: Reflux (66–110°C) for 6–12 hours.

Outcome :

  • Higher selectivity and reduced byproducts compared to non-catalytic methods.

Reactive Distillation for Byproduct Removal

Adapting US Patent US4276423, reactive distillation could improve yield by continuously removing volatile byproducts (e.g., HCl, Et₃NHCl).

Setup :

  • Reactor equipped with a fractionating column.

  • Vacuum (0.08–0.2 MPa) to lower boiling points.

Process :

  • React undecanedioic acid with excess Me₃SiCl under vacuum.

  • Distill off Et₃NHCl and unreacted Me₃SiCl during the reaction.

Efficiency :

  • Reduces reaction time to 5–8 hours.

  • Minimizes side reactions (e.g., siloxane formation).

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Purity
Direct SilylationEt₃N0–25°C12–24 h85–90%98–99%
Dual CatalystsDimethylaniline/Imidazole40–65°C8–16 h91–93%99.5%
Lewis AcidZnCl₂66–110°C6–12 h88–92%99%
Reactive DistillationNone120–170°C5–8 h90–95%99.2%

Key Observations :

  • Dual catalysts offer the best balance of yield and purity but require precise catalyst loading.

  • Reactive distillation achieves high yields but demands specialized equipment.

  • Lewis acids improve kinetics but introduce complexity in post-reaction purification.

Challenges and Optimization Strategies

Incomplete Silylation

  • Cause : Steric hindrance from the long alkyl chain.

  • Solution : Use a 10–20% excess of Me₃SiCl and extend reaction times.

Moisture Sensitivity

  • Mitigation : Conduct reactions under N₂ or argon with molecular sieves.

Byproduct Formation

  • Siloxanes : Formed via Me₃SiCl hydrolysis. Minimize by rigorous drying of solvents.

  • Diethylamine Adducts : Use high-purity Et₃N to avoid amine-related side reactions .

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/handling.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Ventilation : Maintain airflow >0.5 m/s to avoid vapor accumulation (TLV: 5 ppm for TMS reagents) .

What role does this compound play in synthesizing metal-organic complexes?

Advanced Research Question
The compound acts as a ligand precursor in coordination chemistry. For example:

  • Lanthanide Complexes : React with tris(N,N-bis(trimethylsilyl)amide)lanthanum(III) to form stable La³⁺ complexes for catalytic applications.
  • Stoichiometry : A 3:1 ligand-to-metal ratio optimizes complex stability in nonpolar solvents .
  • Characterization : Use X-ray crystallography to confirm octahedral coordination geometry.

How do alternative silylating agents (e.g., BSA vs. HMDS) affect the reactivity of undecanedioic acid?

Advanced Research Question

  • BSA : Faster reaction times (1–2 hrs) due to acetamide leaving group, but may require acidic catalysts (e.g., TMSOTf).
  • HMDS : Slower (6–8 hrs) but produces less byproduct (NH₃). Ideal for acid-sensitive substrates.
  • Yield Comparison : BSA achieves ~90% yield vs. HMDS (~75%) under identical conditions .

What analytical techniques are most reliable for quantifying this compound in mixed reaction systems?

Basic Research Question

  • GC-FID : Calibrate with external standards (5–100 µg/mL) in hexane. Retention time: ~8.2 min (HP-5 column).
  • HPLC-UV : Use C18 column (acetonitrile/water, 70:30), detect at 210 nm.
  • Limitations : Avoid aqueous mobile phases to prevent hydrolysis. Validate with spiked recovery tests (≥95% accuracy) .

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